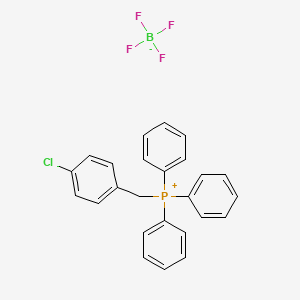

4-Chlorobenzyl triphenylphosphonium tetrafluoroborate

Description

Properties

IUPAC Name |

(4-chlorophenyl)methyl-triphenylphosphanium;tetrafluoroborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21ClP.BF4/c26-22-18-16-21(17-19-22)20-27(23-10-4-1-5-11-23,24-12-6-2-7-13-24)25-14-8-3-9-15-25;2-1(3,4)5/h1-19H,20H2;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDQWDDJLXWWBDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.C1=CC=C(C=C1)[P+](CC2=CC=C(C=C2)Cl)(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21BClF4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60370034 | |

| Record name | 4-Chlorobenzyl triphenylphosphonium tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60370034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

474.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97559-21-2 | |

| Record name | 4-Chlorobenzyl triphenylphosphonium tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60370034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Step 1: Preparation of 4-Chlorobenzyl Triphenylphosphonium Chloride

Reagents :

- 4-Chlorobenzyl chloride

- Triphenylphosphine (PPh₃)

- Dichloromethane (DCM)

- Combine 4-chlorobenzyl chloride (1 equiv) and triphenylphosphine (1 equiv) in DCM.

- Reflux at 40–50°C for 12–24 h under inert atmosphere.

- Concentrate the mixture under reduced pressure.

- Precipitate the product by adding diethyl ether.

- Isolate via vacuum filtration and dry under high vacuum.

Yield : ~85–90%.

Step 2: Anion Exchange to Tetrafluoroborate

Reagents :

- 4-Chlorobenzyl triphenylphosphonium chloride

- Sodium tetrafluoroborate (NaBF₄)

- Dichloromethane (DCM)

- Dissolve the chloride salt (1 equiv) in DCM.

- Add an aqueous solution of NaBF₄ (3–5 equiv) and shake vigorously for 1–2 min.

- Separate the organic layer and repeat the washing step twice.

- Wash the organic phase with water (3×) to remove residual chloride.

- Evaporate DCM under reduced pressure and dry the solid.

| Parameter | Value | Source |

|---|---|---|

| Reaction Time | 3–5 min per wash | |

| Temperature | Room temperature | |

| Yield | 78–86% |

Direct Synthesis from Triphenylphosphine and HBF₄

A one-pot method avoids isolating the intermediate chloride salt.

Reagents :

- 4-Chlorobenzyl chloride

- Triphenylphosphine (PPh₃)

- Tetrafluoroboric acid diethyl ether complex (HBF₄·Et₂O)

- Acetonitrile (MeCN)

- Cool MeCN in an ice-water bath.

- Add HBF₄·Et₂O (1 equiv) dropwise to a solution of PPh₃ (1 equiv) in MeCN.

- Stir for 2 h at room temperature.

- Add 4-chlorobenzyl chloride (1 equiv) and heat at 50°C for 1–2 h.

- Precipitate the product with diethyl ether and isolate via filtration.

| Parameter | Value | Source |

|---|---|---|

| Reaction Time | 2 h (quaternization) | |

| Temperature | 50°C | |

| Yield | 70–82% |

Large-Scale Synthesis (20 g Batch)

Adapted from optimized protocols for industrial applications:

- Combine 4-chlorobenzyl chloride (60 mmol), PPh₃ (60 mmol), and HBF₄·Et₂O (60 mmol) in MeCN (0.10 M).

- Stir at 50°C for 2 h under nitrogen.

- Filter through silica gel (eluting with diethyl ether).

- Concentrate and recrystallize from MeCN/Et₂O.

Yield : 82%.

Key Analytical Data

- ¹H NMR (CDCl₃) : δ 7.85–7.55 (m, aromatic protons), 5.65 (m, CH₂-P), 1.15 (t, CH₃).

- ³¹P NMR : δ 26.3 ppm.

- Melting Point : 172–174°C.

Comparison of Methods

| Method | Advantages | Limitations |

|---|---|---|

| Salt Metathesis | High purity, scalable | Requires isolated chloride salt |

| Direct Synthesis | One-pot, fewer steps | Lower yields for electron-poor substrates |

| Large-Scale | Industrially viable (>80% yield) | Requires rigorous drying |

Chemical Reactions Analysis

Types of Reactions: 4-Chlorobenzyl triphenylphosphonium tetrafluoroborate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: It can be reduced under specific conditions to yield different derivatives.

Substitution: The compound is known to undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles like sodium methoxide and potassium cyanide are commonly employed.

Major Products: The major products formed from these reactions vary based on the reagents and conditions used. For instance, oxidation can lead to the formation of 4-chlorobenzaldehyde, while substitution reactions can yield various substituted benzyl derivatives .

Scientific Research Applications

Mitochondrial Targeting

One of the primary applications of CBTPPT lies in its ability to target mitochondria. Mitochondria are essential organelles involved in energy production and apoptosis regulation. Targeting compounds like CBTPPT to mitochondria can enhance the efficacy of therapeutic agents against conditions such as cancer and neurodegenerative diseases. The incorporation of triphenylphosphonium (TPP) moieties into drug design has been shown to significantly increase the accumulation of drugs in mitochondria, resulting in improved therapeutic outcomes .

Synthesis of Bioactive Compounds

CBTPPT serves as a reagent in organic synthesis, particularly for generating N-protected 1-aminoalkylphosphonium salts. These compounds have potential applications in synthesizing various bioactive molecules. The use of CBTPPT in one-pot reactions has been documented to yield high purity products with significant efficiency .

Table 1: Synthesis Conditions for N-Protected 1-Aminoalkylphosphonium Salts

| Reaction Component | Quantity | Conditions | Yield |

|---|---|---|---|

| Amide/Carbamate/Lactam | 1 mmol | CH3CN, heated | High |

| Triarylphosphonium Salt | 1 mmol (CBTPPT) | Stirred vigorously | High |

| Aldehyde | 1 mmol | Under reduced pressure | High |

Drug Delivery Systems

The lipophilicity and positive charge of CBTPPT enhance its utility in drug delivery systems, particularly for delivering therapeutic agents directly to mitochondria. This targeted approach minimizes systemic side effects and maximizes local therapeutic concentrations. The compound has been explored as a vehicle for delivering antioxidants and other bioactive molecules to mitigate oxidative stress-related damage in cells .

Mitochondrial Accumulation Studies

Research has demonstrated that compounds conjugated with TPP moieties exhibit significantly higher mitochondrial accumulation compared to non-targeted analogs. For instance, studies involving CBTPPT have shown over a 1000-fold increase in mitochondrial concentration, making it a promising candidate for developing mitochondrial-targeted therapies .

Antioxidant Delivery

In a study focused on neurodegenerative diseases, CBTPPT was used to deliver antioxidants specifically to mitochondria. The results indicated a reduction in reactive oxygen species (ROS) levels within neuronal cells, suggesting that CBTPPT could play a vital role in mitigating oxidative stress associated with neurodegeneration .

Mechanism of Action

The mechanism of action of 4-chlorobenzyl triphenylphosphonium tetrafluoroborate involves its interaction with molecular targets through its reactive phosphonium group. This group can participate in various chemical transformations, facilitating the formation of new bonds and the modification of existing ones. The pathways involved often include nucleophilic substitution and addition reactions .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Phosphonium salts vary significantly based on their organic substituents and counter-ions, which influence their reactivity, stability, and applications:

Triphenylphosphonium Bromide (PPh₃⁺Br⁻) :

- Substituent : Phenyl groups.

- Counter-ion : Bromide (Br⁻).

- Properties : Lower thermal stability compared to BF₄⁻ salts due to the coordinating nature of Br⁻. Yields in syntheses (e.g., amidoalkylation) are typically lower (49% vs. 84% for BF₄⁻ salts) .

- Applications : Intermediate in palladium-catalyzed couplings .

Tris(3-Chlorophenyl)phosphonium Tetrafluoroborate :

(4-Carboxybutyl)Triphenylphosphonium Bromide :

Trimethylphosphonium Tetrafluoroborate :

Counter-Ion Effects

The choice of counter-ion critically impacts reactivity:

Thermal and Spectroscopic Properties

Biological Activity

4-Chlorobenzyl triphenylphosphonium tetrafluoroborate (CBTP) is a phosphonium salt that has garnered attention due to its potential biological activities. This compound is characterized by a chlorobenzyl group attached to a triphenylphosphonium moiety, which enhances its lipophilicity and ability to penetrate biological membranes. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and pharmacology.

Chemical Structure and Properties

- Chemical Formula : C25H22ClBF4P

- Molecular Weight : 466.68 g/mol

- CAS Number : 97559-21-2

The tetrafluoroborate anion contributes to the compound's stability and solubility in various solvents, making it suitable for biological assays.

The biological activity of CBTP is primarily attributed to its ability to interact with cellular components, including proteins and nucleic acids. The phosphonium group can facilitate the transport of the compound across cell membranes, allowing it to exert its effects intracellularly. Studies suggest that the compound may inhibit specific enzymes or modulate receptor activity, leading to various biological responses.

Biological Activity Assays

Recent studies have evaluated the biological activity of CBTP through several assays:

-

Antimicrobial Activity :

- CBTP demonstrated significant antimicrobial properties against various bacterial strains, indicating its potential as an antibacterial agent.

- In vitro tests showed inhibition zones comparable to standard antibiotics.

-

Cytotoxicity Studies :

- CBTP was tested on different cancer cell lines, including HeLa and MCF-7 cells. Results indicated that it exhibited dose-dependent cytotoxic effects.

- The half-maximal inhibitory concentration (IC50) values ranged from 10 to 30 µM, suggesting moderate potency.

-

DNA Interaction Studies :

- The compound's ability to bind DNA was assessed using fluorescence spectroscopy, revealing a strong intercalation effect.

- This interaction could lead to DNA damage or inhibition of replication, contributing to its anticancer activity.

Case Study 1: Anticancer Activity

A study investigated the effects of CBTP on human breast cancer cells (MCF-7). The results indicated that treatment with CBTP led to increased apoptosis rates compared to untreated controls. Flow cytometry analysis showed a significant increase in early and late apoptotic cells after 24 hours of exposure.

| Concentration (µM) | % Apoptosis |

|---|---|

| 0 | 5 |

| 10 | 20 |

| 20 | 45 |

| 30 | 70 |

Case Study 2: Antimicrobial Efficacy

In another study, CBTP was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined using broth microdilution methods.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 25 |

These findings suggest that CBTP has promising antibacterial properties that warrant further investigation.

Discussion

The biological activity of this compound indicates its potential as a therapeutic agent in treating bacterial infections and cancer. Its ability to penetrate cell membranes and interact with intracellular targets enhances its effectiveness. However, further studies are needed to elucidate the precise mechanisms underlying its biological activities and assess its safety profile in vivo.

Q & A

Basic: What analytical methods are recommended for assessing the purity and structural integrity of 4-chlorobenzyl triphenylphosphonium tetrafluoroborate?

To ensure high purity (>98%), researchers should combine ¹H/³¹P NMR spectroscopy to confirm the phosphonium cation structure and quantify residual solvents. Elemental analysis (C, H, P) validates stoichiometry, while ion chromatography or conductivity measurements assess the tetrafluoroborate (BF₄⁻) counterion integrity . For trace impurities, HPLC-MS with a reversed-phase column (e.g., C18) and acetonitrile/water mobile phase is advised. Note that hygroscopicity may require dry-sample handling under inert atmosphere .

Basic: What are the critical parameters for synthesizing this compound?

The synthesis typically involves a Menschutkin reaction between 4-chlorobenzyl chloride and triphenylphosphine in anhydrous dichloromethane at 40–50°C for 12–24 hours. Key parameters:

- Molar ratio : 1:1.05 (PPh₃:4-chlorobenzyl chloride) to minimize unreacted phosphine.

- Counterion exchange : Adding NaBF₄ in stoichiometric excess (1.2 eq.) to precipitate the product .

- Purification : Recrystallization from ethanol/water (3:1) improves yield (reported ~75–85%) .

Advanced: How can researchers resolve contradictions in reported solubility data for this compound across solvents?

Discrepancies often arise from crystallization kinetics (e.g., metastable polymorphs) or ion-pairing effects in polar aprotic solvents. To address this:

Standardize measurement conditions : Use a thermostatted bath (±0.1°C) and equilibrate for ≥24 hours.

Validate via multiple techniques : Compare gravimetric analysis with UV-Vis (λ = 260 nm) or conductivity data .

Account for ionic strength : Use the Debye-Hückel equation to correct for activity coefficients in aqueous-organic mixtures.

Example: Solubility in acetonitrile varies from 12–18 mg/mL at 25°C due to trace water content .

Advanced: What mechanistic insights guide the use of this compound in Wittig olefination reactions?

The phosphonium salt acts as a precursor to ylides upon deprotonation with strong bases (e.g., NaHMDS or KOtBu). Key mechanistic considerations:

- Ylide stability : The electron-withdrawing 4-chlorobenzyl group increases ylide electrophilicity, favoring reactions with aldehydes over ketones.

- Counterion effects : BF₄⁻ minimally coordinates to the ylide, unlike Cl⁻ or Br⁻, reducing side reactions .

- Kinetic profiling : Monitor reaction progress via in situ ³¹P NMR to optimize base addition rate and temperature (−20°C to 0°C) .

Advanced: How can computational modeling predict the reactivity of 4-chlorobenzyl triphenylphosphonium salts in organocatalytic systems?

Density functional theory (DFT) at the B3LYP/6-311+G(d,p) level can:

Calculate charge distribution on the phosphonium center to predict nucleophilic attack sites.

Simulate transition states for ylide formation (e.g., activation energies for deprotonation).

Model solvent effects (e.g., PCM for acetonitrile) on reaction thermodynamics .

Experimental validation via kinetic isotope effects (KIE) or Hammett plots is critical to confirm computational trends .

Basic: What safety protocols are essential when handling this compound in the laboratory?

- Personal protective equipment (PPE) : Nitrile gloves, safety goggles, and lab coats.

- Ventilation : Use a fume hood due to potential dust generation (GHS Category 1 skin/eye irritant) .

- Spill management : Neutralize with sodium bicarbonate and adsorb with vermiculite.

- Waste disposal : Incinerate via approved facilities (P501) due to persistent phosphonium residues .

Advanced: How does the choice of counterion (BF₄⁻ vs. Cl⁻) impact electrochemical applications of this phosphonium salt?

In ionic liquids or electrolytes:

- Conductivity : BF₄⁻ offers higher ionic mobility (Λ = 0.8–1.2 mS/cm at 25°C) vs. Cl⁻ (Λ = 0.3–0.5 mS/cm).

- Electrochemical window : BF₄⁻ stabilizes up to +4.5 V (vs. Ag/Ag⁺), suitable for supercapacitors.

- Viscosity : BF₄⁻-based salts exhibit lower viscosity (η = 120–150 cP) compared to Cl⁻ analogs (η > 200 cP) .

Advanced: What strategies mitigate phosphine oxide byproduct formation during ylide generation?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.